2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid
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Overview
Description
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid is a synthetic organic compound with the molecular formula C12H21NO4. It is characterized by the presence of a cyclobutyl ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid typically involves the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Attachment of the acetic acid moiety: The acetic acid moiety is introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted acetic acid derivatives.
Scientific Research Applications
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid involves the cleavage of the Boc protecting group under acidic conditions, leading to the formation of a free amine. This free amine can then participate in various biochemical reactions, including enzyme catalysis and protein binding .
Comparison with Similar Compounds
Similar Compounds
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclopropyl)acetic acid: Contains a cyclopropyl ring, leading to different reactivity and steric properties.
Uniqueness
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclohexyl and cyclopropyl analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Biological Activity
2-(1-(((tert-Butoxycarbonyl)amino)methyl)cyclobutyl)acetic acid, commonly referred to as Boc-aminomethylcyclobutane acetic acid (BMCA), is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a cyclobutyl moiety, allows for versatile applications in drug design and development. This article reviews the biological activity of BMCA, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
BMCA is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- CAS Number : 1384441-97-7
The presence of the Boc group enhances the stability and solubility of BMCA, making it suitable for various biochemical applications. Upon deprotection, the free amine can engage in numerous biochemical pathways, including enzyme-substrate interactions.
The biological activity of BMCA is largely attributed to its ability to influence cellular processes through its amine group. The Boc group can be reversibly removed under basic conditions, allowing for controlled reactivity. This property facilitates the compound's participation in enzyme inhibition and other biochemical interactions.
Biological Activity and Therapeutic Potential
BMCA has been explored for its potential inhibitory effects on various enzymes associated with diseases such as cancer and neurodegenerative disorders. Research indicates that derivatives of BMCA may exhibit selective inhibition against specific targets, enhancing their therapeutic efficacy.
Enzyme Inhibition Studies
Several studies have highlighted the inhibitory effects of BMCA derivatives on key enzymes:
- Aurora Kinases : Compounds structurally related to BMCA have shown potent inhibition of Aurora-A kinase, which is crucial in cell cycle regulation. For example, one derivative exhibited an IC₅₀ value of 0.075 μM against Aurora-A, indicating strong selectivity over Aurora-B .
- VHL E3 Ubiquitin Ligase : Another study reported that modifications to the BMCA structure led to low nanomolar potency against VHL ligase, suggesting its potential as a chemical probe in cancer research .
Case Studies and Research Findings
-
Synthesis and Characterization :
- BMCA has been synthesized using di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide. This method allows for efficient production suitable for both laboratory and industrial applications.
-
Biocompatibility and Applications :
- Research has indicated that BMCA derivatives can be utilized in drug delivery systems due to their favorable biocompatibility and ability to form hydrogen bonds. The structural complexity of BMCA allows it to serve as a building block for more complex molecules.
-
Comparative Studies :
- A comparative analysis with similar compounds reveals that BMCA's unique cyclobutyl ring combined with the Boc protecting group provides distinct reactivity patterns not found in simpler amino acids or derivatives. This structural advantage enables diverse applications in synthetic and biological chemistry contexts.
Summary Table: Biological Activity Comparison
Compound Name | Structure | Unique Features | IC₅₀ (μM) |
---|---|---|---|
BMCA | C₁₂H₂₁NO₄ | Boc protection; cyclobutyl ring | N/A |
Aurora-A Inhibitor | Varies | Selective inhibition | 0.075 |
VHL Inhibitor | Varies | Low nanomolar potency | <0.1 |
Properties
IUPAC Name |
2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFPSMGBISOSHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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